molecular formula C17H20N2O4S2 B2920682 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide CAS No. 899988-84-2

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2920682
CAS No.: 899988-84-2
M. Wt: 380.48
InChI Key: JAIOUCVNEPDZKL-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tetrahydroquinoline ring system, which is substituted with a methanesulfonyl group and a sulfonamide group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the sulfonamide group: The final step involves the reaction of the methanesulfonyl-substituted tetrahydroquinoline with 4-methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide
  • N-(2-hydroxyethyl)-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanediamide

Uniqueness

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the tetrahydroquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a sulfonamide group, which enhances its solubility and biological interactions. The presence of the methanesulfonyl group is significant for its reactivity and stability in biological environments.

Antimicrobial Activity

Mechanism of Action:
this compound exhibits significant antimicrobial activity primarily through the inhibition of key enzymes involved in bacterial cell wall synthesis. Specifically, it targets:

  • MurD : An enzyme critical for peptidoglycan biosynthesis.
  • GlmU : Another enzyme essential for cell wall integrity.

By inhibiting these enzymes, the compound demonstrates bactericidal effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

In Vitro Studies

In vitro studies have indicated that this compound possesses a minimum inhibitory concentration (MIC) that is competitive with existing antibiotics. For instance:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.25
MRSA0.50
Escherichia coli1.00

These results suggest that this compound could be a promising candidate for further development as an antibiotic agent.

Case Studies

A recent study focused on the structural optimization of this compound to enhance its binding affinity to target enzymes. The researchers employed molecular docking studies to predict interactions at the active sites of MurD and GlmU. The findings indicated that modifications to the sulfonamide group could significantly improve binding efficacy and selectivity .

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond antimicrobial therapy:

  • Anti-inflammatory : Preliminary studies indicate that this compound may modulate inflammatory pathways.
  • Anticancer : Investigations into its effects on cancer cell lines are ongoing, with initial results showing promise in inhibiting tumor growth in vitro.

Properties

IUPAC Name

4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-5-8-16(9-6-13)25(22,23)18-15-7-10-17-14(12-15)4-3-11-19(17)24(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIOUCVNEPDZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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